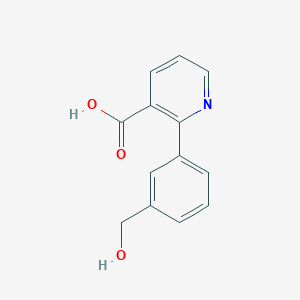

2-(3-(Hydroxymethyl)phenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)12-11(13(16)17)5-2-6-14-12/h1-7,15H,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQYTHJMXRDIEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC=N2)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50687103 | |

| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255635-06-3 | |

| Record name | 2-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50687103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Chromatographic Characterization of 2 3 Hydroxymethyl Phenyl Nicotinic Acid

Structural Elucidation using Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete structural map can be generated.

The ¹H NMR spectrum of 2-(3-(hydroxymethyl)phenyl)nicotinic acid is anticipated to display a series of signals corresponding to each unique proton environment in the molecule. The aromatic region will be complex, featuring signals for the protons on both the nicotinic acid and the phenyl rings. The protons of the nicotinic acid moiety are expected to appear at lower field due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. The protons on the phenyl ring will exhibit shifts influenced by the hydroxymethyl and nicotinic acid substituents. A characteristic singlet for the benzylic protons of the hydroxymethyl group and a broad singlet for the hydroxyl proton are also expected.

Similarly, the ¹³C NMR spectrum will show distinct signals for each carbon atom. The carbon of the carboxylic acid group will be observed at the lowest field. The aromatic carbons will appear in a specific range, with their chemical shifts influenced by their position relative to the nitrogen atom, the carboxylic acid, and the hydroxymethyl group. The benzylic carbon of the hydroxymethyl group will have a characteristic shift in the aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | 12.0 - 13.0 | Broad Singlet |

| Pyridine (B92270) Ring H | 7.5 - 9.0 | Multiplet |

| Phenyl Ring H | 7.0 - 7.6 | Multiplet |

| Methylene (B1212753) (-CH₂-) | ~4.6 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic acid (-COOH) | 165 - 175 |

| Aromatic C (Pyridine & Phenyl) | 120 - 160 |

To definitively assign the proton and carbon signals and to confirm the connectivity between the different parts of the molecule, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations would include those between adjacent protons on the nicotinic acid ring and on the phenyl ring, which would help to delineate the substitution patterns on both aromatic systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal for the methylene protons would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is vital for establishing the connectivity between the different fragments of the molecule. Expected key HMBC correlations would include signals from the methylene protons to the carbons of the phenyl ring, and from the protons on the phenyl ring to the carbon of the nicotinic acid ring to which it is attached, confirming the link between the two aromatic systems.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule through the analysis of their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, overlapping with the C-H stretching vibrations. The O-H stretching of the alcohol functional group would likely appear as a sharper band around 3200-3500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid would give a strong, sharp peak in the region of 1700-1725 cm⁻¹. Aromatic C=C stretching vibrations are expected to appear in the 1450-1600 cm⁻¹ region. Finally, the C-O stretching of the primary alcohol would be observed in the 1000-1050 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Alcohol | O-H Stretch | 3200 - 3500 |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 |

| Aromatic Rings | C=C Stretch | 1450 - 1600 |

| Alcohol | C-O Stretch | 1000 - 1050 |

Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O often give strong IR signals, non-polar and symmetric vibrations tend to be strong in Raman spectra. For this compound, the Raman spectrum would be particularly useful for observing the vibrations of the aromatic rings. Strong signals corresponding to the ring breathing modes of both the pyridine and phenyl rings would be expected. The symmetric stretching of the C-C bonds within the rings would also be prominent.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula of this compound is C₁₃H₁₁NO₃. The calculated monoisotopic mass for this compound is 229.0739 g/mol . In an HRMS experiment, a molecular ion peak would be observed at a mass-to-charge ratio (m/z) that corresponds to this value (e.g., [M+H]⁺ at 230.0812 or [M-H]⁻ at 228.0666). The high accuracy of the mass measurement (typically to within a few parts per million) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. The technique generates ions directly from a solution, minimizing fragmentation and typically showing a prominent molecular ion, which is crucial for molecular weight determination.

In positive-ion mode, the molecule is expected to readily protonate at the nitrogen atom of the nicotinic acid ring, yielding a strong signal for the protonated molecule [M+H]⁺. In negative-ion mode, deprotonation of the carboxylic acid group will result in a prominent [M-H]⁻ ion. The choice of solvent can influence signal intensity, with solvents like methanol (B129727) or acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) acetate (B1210297), being used to enhance ionization efficiency. researchgate.net The presence of both acidic (carboxylic acid) and basic (pyridinyl nitrogen) sites allows for detection in both polarity modes, providing complementary information.

Illustrative ESI-MS Data for this compound

| Ionization Mode | Observed m/z | Ion Species | Relative Intensity |

| Positive | 244.0917 | [M+H]⁺ | 100% |

| Positive | 266.0736 | [M+Na]⁺ | 25% |

| Negative | 242.0771 | [M-H]⁻ | 100% |

This interactive table contains hypothetical data for illustrative purposes.

Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique well-suited for organic molecules, including those that are sensitive or non-volatile. news-medical.net In MALDI, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. wikipedia.org This process facilitates the desorption and ionization of the analyte with minimal fragmentation. wikipedia.org

For a small organic molecule like this compound, selecting an appropriate matrix is critical to avoid interference in the low mass range. researchgate.netresearchgate.net Matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are commonly used. The high resolution of TOF analyzers allows for accurate mass measurements, which is essential for confirming the elemental composition. wikipedia.org MALDI-TOF is particularly useful for rapid screening and confirmation of molecular weight. While ESI is often preferred for quantitative work with small molecules, MALDI can be a powerful tool for qualitative analysis and structural confirmation, especially when coupled with a TOF/TOF system for fragmentation analysis. jeol.com

Accurate Mass Measurement and Fragmentation Pattern Analysis

Accurate mass measurement, typically achieved with high-resolution mass spectrometers like TOF or Orbitrap analyzers, provides the elemental composition of the parent ion and its fragments. This data is critical for distinguishing between compounds with the same nominal mass but different chemical formulas.

Tandem mass spectrometry (MS/MS) experiments are used to induce and analyze the fragmentation of a selected precursor ion. The fragmentation pattern provides a structural fingerprint of the molecule. For this compound ([M+H]⁺), the fragmentation is likely to follow predictable pathways for aromatic carboxylic acids. youtube.comwhitman.edulibretexts.org

Key expected fragmentation pathways include:

Loss of water (H₂O): A neutral loss of 18 Da from the hydroxymethyl group.

Loss of hydroxyl radical (•OH): Loss of 17 Da from the carboxylic acid group. whitman.edu

Loss of formic acid (HCOOH) or CO + H₂O: A neutral loss of 46 Da.

Decarboxylation (loss of CO₂): Loss of 44 Da from the carboxylic acid group.

Cleavage of the C-C bond between the two aromatic rings.

Hypothetical Fragmentation Data for the [M+H]⁺ Ion of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Identity |

| 244.0917 | 226.0811 | 18.0106 (H₂O) | Ion from loss of water |

| 244.0917 | 198.0862 | 46.0055 (HCOOH) | Ion from loss of formic acid |

| 244.0917 | 199.0757 | 45.0160 (•COOH) | Phenylpyridine ion |

| 244.0917 | 107.0497 | 137.0420 | Hydroxymethylphenyl cation |

This interactive table contains hypothetical data for illustrative purposes.

Chromatographic Purity Assessment and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from impurities, such as starting materials, by-products, and degradation products, and for its precise quantification. nih.govijprajournal.com

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. resolvemass.ca A robust HPLC method must be developed and validated to ensure it is specific, linear, accurate, precise, and robust.

Method Development:

Column Selection: A reversed-phase C18 or C8 column is a common starting point. For separating positional isomers, which are common impurities in the synthesis of such compounds, a pentafluorophenyl (PFP) stationary phase might offer alternative selectivity. chromatographyonline.comchromforum.orgyoutube.com

Mobile Phase: A typical mobile phase would consist of an aqueous buffer (e.g., phosphate (B84403) or ammonium acetate) and an organic modifier like acetonitrile or methanol. The pH of the aqueous phase would be optimized to ensure consistent ionization of the carboxylic acid and pyridine nitrogen, thereby achieving reproducible retention times. A gradient elution is often necessary to separate impurities with a wide range of polarities. researchgate.net

Detection: UV detection is suitable due to the aromatic nature of the compound. The detection wavelength would be set at an absorption maximum (e.g., around 260-280 nm) to maximize sensitivity.

Validation: The method would be validated according to ICH guidelines, assessing parameters like specificity (ability to resolve the main peak from all potential impurities), linearity over a defined concentration range, accuracy (recovery studies), precision (repeatability and intermediate precision), and robustness (insensitivity to small variations in method parameters). researchgate.net

Gas Chromatography (GC) for Volatile Intermediates and Derivatives

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. medistri.swiss Direct analysis of this compound by GC is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and alcohol), which can lead to poor peak shape and thermal degradation. research-solution.com

However, GC is highly valuable for monitoring volatile starting materials, residual solvents, or certain non-polar intermediates from the synthesis process. thermofisher.com To analyze the target compound or other polar impurities, a derivatization step is often required to increase volatility and thermal stability. research-solution.com Silylation is a common derivatization technique where active hydrogens in the -OH and -COOH groups are replaced with a trimethylsilyl (B98337) (TMS) group, forming more volatile TMS ethers and esters. researchgate.netnih.govresearchgate.net

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a mass spectrometer, are powerful tools for the analysis of complex mixtures and impurity profiling. nih.govijprajournal.com

LC-MS/MS: This is the definitive technique for identifying and quantifying trace-level impurities and degradation products. nih.govtechnologynetworks.comresearchgate.net The HPLC separates the components of the mixture, and the mass spectrometer provides molecular weight and structural information for each component as it elutes. diva-portal.org This allows for the confident identification of unknown impurities, even at levels below 0.1%, which is critical for meeting regulatory requirements. nih.gov The high sensitivity of LC-MS/MS is also invaluable in drug metabolism studies. nih.gov Derivatization can be employed to enhance sensitivity in LC-MS/MS analysis by introducing a readily ionizable tag. nih.govmdpi.comnih.gov

GC-MS/MS: When dealing with volatile compounds or derivatized analytes, GC-MS/MS offers excellent chromatographic resolution and highly specific detection. resolvemass.cathermofisher.com It is particularly useful for the unambiguous identification and quantification of volatile or semi-volatile impurities that may be present in the starting materials or formed during synthesis. medistri.swiss The MS/MS capability adds a layer of specificity, allowing for the detection of trace impurities even in a complex matrix.

Solid-State Structural Characterization

The three-dimensional arrangement of molecules in a crystalline solid is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. X-ray diffraction techniques are the definitive methods for elucidating this solid-state architecture.

Single-Crystal X-ray Diffraction for Definitive Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional structure of a molecule and its arrangement within a crystal lattice. This powerful analytical technique provides a wealth of information, from atomic coordinates to the specifics of intermolecular interactions.

Research Findings

A comprehensive search of crystallographic databases and the scientific literature did not yield a publicly available single-crystal structure for this compound. However, analysis of structurally related nicotinic acid derivatives allows for a prospective discussion of the insights SC-XRD would provide.

Were a suitable single crystal of this compound to be grown and analyzed, the resulting data would allow for the unambiguous determination of its molecular conformation, including the dihedral angle between the phenyl and nicotinic acid rings. Furthermore, it would reveal the intricate network of intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxymethyl functional groups, which govern the crystal packing.

For illustrative purposes, a hypothetical data table of crystallographic parameters that would be determined from such an analysis is presented below. The values are representative of what might be expected for a compound of this nature.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₃H₁₁NO₃ |

| Formula Weight | 229.23 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1005.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.514 |

Powder X-ray Diffraction for Crystalline Form Analysis

Powder X-ray diffraction (PXRD) is an essential analytical technique for the characterization of crystalline solids. It is particularly valuable for identifying different crystalline forms, or polymorphs, of a compound, each of which may exhibit distinct physical properties. The PXRD pattern is a unique "fingerprint" for a specific crystalline phase.

Detailed Research Findings

Each polymorph would produce a distinct PXRD pattern, characterized by a unique set of diffraction peaks at specific 2θ angles. These patterns are instrumental in quality control during manufacturing and in understanding the solid-state stability of the compound.

Below is a hypothetical table representing the kind of data that would be obtained from a PXRD analysis of a crystalline form of this compound.

| 2θ (°) (Copper Kα) | Intensity (%) |

| 8.5 | 45 |

| 12.3 | 100 |

| 15.8 | 75 |

| 19.2 | 60 |

| 21.7 | 85 |

| 24.6 | 50 |

| 28.9 | 30 |

Theoretical and Computational Chemistry Studies on 2 3 Hydroxymethyl Phenyl Nicotinic Acid

Electronic Structure and Molecular Orbital Theory Investigations

Theoretical and computational chemistry provides a powerful lens through which to examine the intrinsic properties of molecules like 2-(3-(hydroxymethyl)phenyl)nicotinic acid. By employing sophisticated computational models, it is possible to predict and understand its electronic structure, reactivity, and conformational preferences without the need for empirical observation. These theoretical insights are invaluable for rational drug design and understanding the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations due to its balance of accuracy and computational efficiency. For molecules structurally related to this compound, such as various nicotinic acid derivatives, DFT methods, particularly using the B3LYP functional with basis sets like 6-31G** or 6-311G(d,p), are frequently employed to determine optimized ground state geometries and a host of electronic properties. researchgate.netnih.gov

Table 1: Calculated Electronic Properties of a Representative Nicotinic Acid Derivative (Nicotinic Acid Benzylidenehydrazide) (Note: This data is for a related compound and is used here for illustrative purposes.)

| Property | Calculated Value |

| Total Energy (Hartree) | - |

| Dipole Moment (Debye) | - |

| HOMO Energy (eV) | -6.9692 |

| LUMO Energy (eV) | -3.1988 |

| Energy Gap (eV) | 3.7704 |

| Data derived from a study on nicotinic acid benzylidenehydrazide derivatives. researchgate.net |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. nih.gov

For various nicotinic acid derivatives, HOMO-LUMO analyses have been performed using DFT calculations. researchgate.net These studies typically show that the HOMO is distributed over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient parts. In the case of this compound, the HOMO would likely have significant contributions from the phenyl and pyridine (B92270) rings, as well as the oxygen atoms of the hydroxyl and carboxyl groups. The LUMO would be expected to be delocalized over the pyridine ring and the carboxylic acid moiety.

The HOMO-LUMO gap is a crucial parameter that can be correlated with the electronic properties of substituents. mdpi.com A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 2: Frontier Orbital Energies and Energy Gap for a Representative Nicotinic Acid Derivative (Note: This data is for a related compound and is used here for illustrative purposes.)

| Orbital | Energy (eV) |

| HOMO | -6.9692 |

| LUMO | -3.1988 |

| Energy Gap (ΔE) | 3.7704 |

| Data derived from a study on nicotinic acid benzylidenehydrazide derivatives. researchgate.net The reactivity indices indicate that these ligands have good chemical reactivity. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate a negative potential and are associated with nucleophilic reactivity (electron-rich areas), while blue regions represent a positive potential and are indicative of electrophilic reactivity (electron-poor areas). Green areas correspond to a neutral potential.

For nicotinic acid and its derivatives, MEP maps reveal that the most negative potential is generally located around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine ring, making these sites susceptible to electrophilic attack. mdpi.com Conversely, the hydrogen atoms, particularly the one on the carboxylic acid's hydroxyl group, exhibit a positive potential, marking them as sites for nucleophilic attack. mdpi.com

In this compound, the MEP map would be expected to show a negative potential around the oxygen atoms of both the carboxylic acid and the hydroxymethyl group, as well as the pyridine nitrogen. The hydrogen atoms of the hydroxyl and carboxylic acid groups would be regions of positive potential. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors, through electrostatic interactions and hydrogen bonding.

Conformational Analysis and Potential Energy Surfaces

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements of a molecule's atoms that can be interconverted by rotation about single bonds. By mapping the potential energy surface, computational methods can identify the most stable conformations and the energy barriers between them.

Exploration of Stable Conformations of the Hydroxymethylphenyl Moiety

Computational studies on substituted toluenes, which are structurally analogous to the hydroxymethylphenyl group, have shown that the rotational barrier of a methyl group is sensitive to the nature and position of other substituents on the ring. researchgate.net For the hydroxymethyl group, the presence of the hydroxyl substituent introduces the possibility of intramolecular interactions that can influence the preferred conformation. DFT calculations would be able to determine the potential energy surface for the rotation around the C(phenyl)-C(hydroxymethyl) bond, identifying the energy minima corresponding to the most stable conformers. These stable conformations would likely be those that minimize steric hindrance and maximize any favorable intramolecular interactions.

Intramolecular Interactions and Rotational Barriers

Table 3: Calculated Rotational Barriers for a Related Compound (N-Benzhydrylformamide) (Note: This data is for a related compound and is used here for illustrative purposes to show the magnitude of rotational barriers.)

| Rotational Barrier | Calculated Value (kcal/mol) |

| ΔG≠ (Formyl) | 20-23 |

| ΔG≠ (Aryl) | 2.5 |

| Data derived from a DFT study on N-benzhydrylformamide and its derivatives. |

Advanced Quantum Chemical Descriptors

Quantum chemical descriptors derived from the principles of quantum mechanics offer a detailed picture of the electronic environment of a molecule. ebsco.com These descriptors are essential for understanding molecular stability, reactivity, and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. frontiersin.orgfrontiersin.org It transforms the complex many-electron wavefunction into a localized, intuitive picture of chemical bonds and lone pairs, resembling the familiar Lewis structure. youtube.com The analysis quantifies the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is estimated using second-order perturbation theory, represented by the stabilization energy, E(2). nih.gov

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Key Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N₅ | π*(C₂-C₃) | 25.5 | Intramolecular Hyperconjugation |

| LP(2) O₁ | σ*(C₇-O₂) | 28.1 | Resonance Stabilization |

| LP(1) O₃ | σ*(C₈-H) | 5.2 | Intramolecular Hydrogen Bonding |

| π(C₁₀-C₁₁) | π*(C₁₂-C₁₃) | 20.8 | π-system Conjugation |

Note: This table is illustrative, presenting expected interactions and plausible energy values based on typical NBO analyses of similar aromatic compounds.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines chemical bonding and structure based on the topology of the electron density (ρ). wikipedia.orguni-rostock.de This method partitions a molecule into distinct atomic basins and analyzes the electron density at specific points, known as critical points. uni-rostock.de The analysis at bond critical points (BCPs), where the electron density is a minimum along the bond path but a maximum in the perpendicular directions, provides quantitative information about the nature of the chemical bond. researchgate.netfrontiersin.org Key descriptors include the electron density (ρb), the Laplacian of the electron density (∇²ρb), and local energy densities. researchgate.net

For covalent bonds, ∇²ρb is typically negative, indicating a concentration of electron density, while for closed-shell interactions (like ionic bonds, hydrogen bonds, and van der Waals interactions), ∇²ρb is positive. frontiersin.orgresearchgate.net

In this compound, QTAIM analysis would be used to characterize every bond, from the covalent C-C and C-N bonds within the rings to the polar C-O and O-H bonds. It would be particularly useful for identifying and quantifying potential intramolecular hydrogen bonds, such as between the carboxylic acid proton and the pyridine nitrogen. The presence of a BCP between the hydrogen and nitrogen atoms, along with specific topological parameters (low ρb and positive ∇²ρb), would confirm and characterize this non-covalent interaction. researchgate.net

Table 2: Hypothetical QTAIM Topological Parameters for Selected Bonds in this compound at their Bond Critical Points (BCPs)

| Bond | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Bond Type |

|---|---|---|---|

| C₂-C₉ | 0.295 | -0.850 | Covalent (Partial Double Bond) |

| C₇-O₁ | 0.360 | -0.995 | Polar Covalent |

| C₈-O₃ | 0.265 | -0.710 | Covalent |

| O₂-H | 0.345 | -1.950 | Polar Covalent |

Note: This table is illustrative. The values are representative of those expected for the specified bond types based on QTAIM studies of organic molecules.

Non-Covalent Interaction (NCI-RDG) Analysis for Weak Interactions

Non-Covalent Interaction (NCI) analysis, based on the reduced density gradient (RDG), is a powerful method for visualizing and characterizing weak interactions in real space. nih.govscielo.org.mx The RDG is a function of the electron density and its first derivative. mdpi.com Plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ) reveals different types of interactions. scirp.org Large negative values of sign(λ₂)ρ correspond to strong attractive interactions like hydrogen bonds (visualized as blue surfaces), values near zero indicate weak van der Waals interactions (green surfaces), and large positive values signify strong repulsive or steric effects (red surfaces). researchgate.netresearchgate.net

Molecular Modeling and Simulation for Ligand-Target Interactions

Molecular modeling and simulation are indispensable tools in drug discovery for predicting how a ligand might interact with a biological target, such as a protein or enzyme. biointerfaceresearch.com These methods help to rationalize biological activity and guide the design of new therapeutic agents.

Molecular Docking for Binding Affinity Prediction with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). derpharmachemica.com Docking algorithms explore various conformations of the ligand within the protein's active site and use a scoring function to estimate the strength of the interaction, often reported as a binding energy or docking score. nih.govnih.gov These studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. arxiv.org

Given the structural similarity of this compound to non-steroidal anti-inflammatory drugs (NSAIDs), a plausible biological target for a hypothetical docking study is the enzyme Cyclooxygenase-2 (COX-2). Docking this compound into the COX-2 active site would likely show the carboxylate group forming crucial hydrogen bonds and ionic interactions with key residues like Arginine 120 and Tyrosine 355, a common binding motif for many COX inhibitors. The phenyl and pyridine rings would likely occupy hydrophobic pockets within the active site, while the hydroxymethyl group could form additional hydrogen bonds with nearby residues, potentially enhancing binding affinity.

Table 3: Hypothetical Molecular Docking Results of this compound with Cyclooxygenase-2 (COX-2)

| Parameter | Value/Description |

|---|---|

| Predicted Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | Arg120, Tyr355, Val523, Ser530, Phe518 |

| Interaction Types | - Hydrogen Bonds: Carboxylate with Arg120 and Tyr355; Hydroxymethyl with Ser530 |

| - Hydrophobic Interactions: Phenyl ring with Val523 and Phe518 |

Note: This table is for illustrative purposes and represents a plausible outcome of a molecular docking study against the COX-2 enzyme.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the motions of atoms and molecules over time. nih.gov For ligand-target interactions, MD simulations are used to assess the stability of the docked pose, analyze the flexibility of the ligand and protein, and observe the dynamics of their interactions. mdpi.com By running a simulation of the ligand-protein complex solvated in water for nanoseconds or longer, researchers can verify if the key interactions predicted by docking are maintained over time. mdpi.com

An MD simulation of the this compound-COX-2 complex, starting from the best-docked pose, would provide insights into the stability of the binding. nih.gov Analysis of the simulation trajectory would involve calculating the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stably in the binding pocket. The Root Mean Square Fluctuation (RMSF) of protein residues would highlight which parts of the active site are flexible or rigid upon ligand binding. Furthermore, the simulation would allow for the monitoring of the persistence of crucial hydrogen bonds and the average distances between interacting groups, offering a more realistic and dynamic picture of the binding event than the static view provided by docking alone. nih.govnih.gov

Biological Target Identification and Mechanistic Studies of 2 3 Hydroxymethyl Phenyl Nicotinic Acid

Investigation of Enzymatic Inhibition Mechanisms

While direct enzymatic inhibition studies for 2-(3-(Hydroxymethyl)phenyl)nicotinic acid are not available, research on other nicotinic acid derivatives has revealed potential inhibitory activities against key metabolic enzymes.

In Vitro Assays for α-Amylase and α-Glucosidase Inhibition

Nicotinic acid derivatives have emerged as a class of compounds with inhibitory potential against carbohydrate-digesting enzymes, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.govd-nb.info

A study involving a series of 5-amino-nicotinic acid derivatives demonstrated promising inhibitory activities against both α-amylase and α-glucosidase. nih.gov The half-maximal inhibitory concentration (IC50) values for α-amylase inhibition ranged from 12.17 ± 0.14 to 37.33 ± 0.02 µg/mL, while for α-glucosidase, the IC50 values were between 12.01 ± 0.09 and 38.01 ± 0.12 µg/mL. nih.gov Certain compounds within this series, particularly those with halogen substitutions at the para position of a phenyl ring, showed inhibitory potential comparable to the standard drug, acarbose. nih.govd-nb.info

Another library of novel nicotinic acid derivatives, modified at position 6 of the pyridine (B92270) ring with (thio)ether functionalities, also showed significant inhibitory activity. acs.orgnih.gov Specifically, compounds designated as 8 and 44 demonstrated micromolar inhibition against α-amylase with IC50 values of 20.5 µM and 58.1 µM, respectively. nih.gov In the same study, compounds 35 and 39 were effective against α-glucosidase, with IC50 values of 32.9 µM and 26.4 µM, respectively. nih.gov

Table 1: Inhibitory Activity of Various Nicotinic Acid Derivatives against α-Amylase and α-Glucosidase

| Derivative Class | Enzyme | Reported IC50 Values | Reference |

|---|---|---|---|

| 5-Amino-nicotinic acid derivatives | α-Amylase | 12.17 - 37.33 µg/mL | nih.gov |

| 5-Amino-nicotinic acid derivatives | α-Glucosidase | 12.01 - 38.01 µg/mL | nih.gov |

| 6-(Thio)ether nicotinic acid derivative (Compound 8) | α-Amylase | 20.5 µM | nih.gov |

| 6-(Thio)ether nicotinic acid derivative (Compound 44) | α-Amylase | 58.1 µM | nih.gov |

| 6-(Thio)ether nicotinic acid derivative (Compound 35) | α-Glucosidase | 32.9 µM | nih.gov |

| 6-(Thio)ether nicotinic acid derivative (Compound 39) | α-Glucosidase | 26.4 µM | nih.gov |

Studies on Diacylglycerol Acyltransferase-2 (DGAT2) Inhibition Mechanisms

Nicotinic acid (niacin) is known to lower plasma triglycerides, and a key mechanism for this effect is the direct inhibition of the hepatic enzyme Diacylglycerol Acyltransferase-2 (DGAT2). nih.govnih.gov DGAT2 is a critical enzyme that catalyzes the final step in triglyceride synthesis. nih.govnih.gov

Studies using HepG2 cells, a human liver cell line, have shown that niacin dose-dependently inhibits microsomal DGAT activity with a calculated IC50 of 0.1 mM. nih.govresearchgate.net This inhibition is selective for the DGAT2 isoform, as niacin did not affect the activity of DGAT1. nih.govresearchgate.net The inhibitory effect of niacin on DGAT2 leads to reduced triglyceride synthesis and, consequently, decreased secretion of atherogenic lipoproteins from the liver. nih.gov This mechanism is believed to be a major contributor to the lipid-modifying effects of niacin. nih.govnih.gov

Enzyme Kinetics and Inhibition Type Determination

Kinetic studies have been performed to elucidate the nature of enzyme inhibition by nicotinic acid and its derivatives.

For the inhibition of DGAT2, enzyme kinetic studies revealed that niacin acts as a noncompetitive inhibitor . nih.govresearchgate.net This was determined through Lineweaver-Burk plot analysis, which showed that while the apparent maximum velocity (Vmax) of the enzyme reaction was decreased in the presence of niacin, the Michaelis constant (Km) remained unchanged. nih.gov This pattern is characteristic of noncompetitive inhibition, suggesting that niacin binds to a site on the DGAT2 enzyme that is distinct from the active site for its substrates (diacylglycerol and oleoyl-CoA). nih.govresearchgate.net

In the case of α-amylase and α-glucosidase, the inhibition type varies depending on the specific derivative. For instance, nicotinic acid derivatives with (thio)ether functionalities at the 6-position were found to be noncompetitive inhibitors of both enzymes. acs.orgnih.gov This offers a potential advantage over competitive inhibitors as their action is not overcome by high substrate concentrations. acs.org Conversely, other series of nicotinic acid derivatives have been reported to act as competitive inhibitors. researchgate.net

Receptor Binding and Modulation Studies

The biological effects of nicotinic acid are also mediated through interactions with specific cell surface receptors.

Interaction with G Protein-Coupled Receptors (GPCRs), particularly GPR109A/HM74A, HM74

The primary receptor for nicotinic acid has been identified as the G protein-coupled receptor GPR109A (also known as HM74A in humans). nih.govnih.govnih.gov A closely related receptor, GPR109B (or HM74), also responds to nicotinic acid, but with a much lower affinity. mdpi.com GPR109A is a high-affinity receptor for niacin and is highly expressed in adipocytes and various immune cells. nih.govaacrjournals.org

Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. nih.gov This cascade of events results in decreased lipolysis, the breakdown of triglycerides into free fatty acids. youtube.com

Site-directed mutagenesis and molecular modeling studies have identified key amino acid residues within GPR109A that are critical for binding nicotinic acid. nih.gov These include Arg111 in the third transmembrane helix (TMH3), which serves as an anchor point for the carboxylate group of the ligand, as well as Trp91, Ser178, Phe276, and Tyr284, which interact with the pyridine ring system. nih.gov The activation of GPR109A on immune cells in the skin, such as Langerhans cells, is responsible for the common flushing side effect associated with niacin therapy, which is mediated by the release of prostaglandins. nih.gov

Modulation of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

It is important to distinguish nicotinic acid (vitamin B3) from the nicotine (B1678760) found in tobacco. Despite the similarity in their names, nicotinic acid is not an agonist for nicotinic acetylcholine receptors (nAChRs). oregonstate.edu These receptors are ligand-gated ion channels that respond to the neurotransmitter acetylcholine and are structurally and functionally distinct from the GPCR that binds nicotinic acid. nih.govnih.gov

While the this compound molecule contains a pyridine ring, a core structure in many nAChR ligands, there is no published evidence to suggest it modulates nAChR activity. The development of ligands for nAChRs is a complex field, with compounds being designed as agonists, antagonists, or allosteric modulators for various nAChR subtypes (e.g., α4β2, α7). nih.govnih.gov However, these are typically structurally distinct from simple nicotinic acid derivatives.

Cellular Pathway and Signaling Investigations (in vitro studies)

In vitro studies are fundamental to elucidating the cellular and molecular mechanisms through which a compound exerts its biological effects. For derivatives of nicotinic acid, a class of compounds to which this compound belongs, these investigations have revealed complex interactions with cellular signaling and regulatory networks.

Impact on Intracellular Signaling Cascades

Nicotinic acid and its derivatives are known to interact with specific cellular receptors and influence downstream signaling pathways. A primary target is the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor. nih.govnih.gov Activation of this receptor can trigger a cascade of intracellular events. For instance, nicotine has been shown to activate several signaling pathways, including the PI3K-AKT, MAPK, and Src signaling pathways, upon binding to nicotinic acetylcholine receptors (nAChRs). researchgate.net While not the same as the nicotinic acid receptor, this demonstrates the potential for nicotinic acid-related compounds to modulate key cellular signaling cascades.

Studies on nicotinamide (B372718), a related compound, have shown its involvement in pathways regulated by poly (ADP-ribose) polymerase-1 (PARP-1) and sirtuin 1 (SIRT1). nih.gov These enzymes play crucial roles in DNA repair, inflammation, and cellular metabolism, and their activity is dependent on nicotinamide adenine (B156593) dinucleotide (NAD+), for which nicotinic acid is a precursor. nih.govnih.gov The influence of nicotinic acid derivatives on these pathways can have significant implications for cellular function. For example, nicotinic acid can increase the vascular endothelial cell redox state, leading to the inhibition of oxidative stress and vascular inflammatory genes. researchgate.net

The table below summarizes key signaling pathways potentially influenced by nicotinic acid derivatives.

| Signaling Pathway | Potential Effect of Nicotinic Acid Derivatives | Key Proteins Involved | Reference |

| GPR109A Signaling | Activation leading to downstream effects on lipid metabolism and inflammation. | GPR109A, G-proteins | nih.govnih.gov |

| PI3K-AKT Pathway | Modulation of cell survival and proliferation. | PI3K, AKT, mTOR | researchgate.net |

| MAPK Pathway | Regulation of cell growth, differentiation, and stress responses. | Raf, MEK, ERK | researchgate.net |

| PARP-1/SIRT1 Pathways | Influence on DNA repair, inflammation, and metabolism through NAD+ modulation. | PARP-1, SIRT1 | nih.gov |

Effects on Gene Expression and Protein Regulation

The impact of nicotinic acid derivatives on intracellular signaling cascades often translates into changes in gene expression and protein regulation. For example, nicotinic acid has been shown to affect the expression of genes involved in lipid metabolism. In vivo studies in mice have demonstrated that nicotinic acid treatment can reduce the hepatic expression of proliferator-activated receptor γ (PPARγ) coactivator (PGC)-1β and apolipoprotein C3 (APOC3), both of which are involved in plasma triglyceride metabolism. nih.gov Furthermore, nicotinic acid may decrease the activity of diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. nih.gov

Nicotinamide has been observed to suppress the expression of inflammatory genes, a mechanism that may involve the inhibition of PARP-1 and SIRT1. nih.gov These enzymes can modify histones and transcription factors like nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are critical regulators of inflammatory gene transcription. nih.gov The exogenous application of nicotinic acid in plants has been shown to upregulate several genes related to growth and stress tolerance. nih.gov

The table below provides an overview of the effects of nicotinic acid derivatives on gene and protein regulation.

| Gene/Protein Target | Effect of Nicotinic Acid Derivatives | Cellular Function | Reference |

| PGC-1β | Decreased hepatic expression | Regulation of triglyceride metabolism | nih.gov |

| APOC3 | Decreased hepatic expression | Regulation of triglyceride metabolism | nih.gov |

| DGAT2 | Potential reduction in activity | Triglyceride synthesis | nih.gov |

| Inflammatory Genes | Suppression of expression | Inflammatory response | nih.gov |

| Growth/Stress Tolerance Genes (in plants) | Upregulation of expression | Plant growth and stress response | nih.gov |

Preclinical Mechanistic Insights from In Vitro Models

In vitro models provide a controlled environment to dissect the specific molecular mechanisms underlying the biological activities of compounds like this compound and its derivatives.

Antibacterial Activity Mechanisms (e.g., inhibition of specific bacterial targets like PBP3, CYP51)

Derivatives of nicotinic acid have demonstrated antibacterial potential. nih.govresearchgate.net One of the key mechanisms of action for many antibacterial agents is the inhibition of essential bacterial enzymes. Penicillin-binding proteins (PBPs) are crucial for the synthesis of the bacterial cell wall, making them a prime target for antibiotics. nih.gov PBP3, in particular, is essential for bacterial cell division. nih.govmdpi.com Some novel inhibitors have been identified that target PBP3 of Pseudomonas aeruginosa. nih.govmdpi.com For instance, vaborbactam, a cyclic boronate, has been shown to inhibit PBP3 by forming a covalent bond with the catalytic serine residue S294. doaj.org While not a nicotinic acid derivative, this highlights the potential for small molecules to inhibit this critical bacterial target.

Another potential target is the cytochrome P450 enzyme family, such as CYP51 (sterol 14α-demethylase), which is essential in certain pathogenic microorganisms. While primarily known as a target for antifungal agents, bacterial CYPs can also be inhibited.

The table below summarizes potential antibacterial mechanisms of action for nicotinic acid derivatives.

| Bacterial Target | Mechanism of Inhibition | Potential Consequence | Reference |

| Penicillin-Binding Protein 3 (PBP3) | Covalent binding to the active site, inhibiting transpeptidase activity. | Inhibition of cell wall synthesis and cell division. | nih.govnih.govmdpi.comdoaj.org |

| Cytochrome P450 51 (CYP51) | Binding to the heme iron, preventing substrate metabolism. | Disruption of essential metabolic pathways. | nih.govnih.govresearchgate.netresearchgate.net |

Antifungal Activity Mechanisms

Several derivatives of nicotinic acid have been investigated for their antifungal properties. nih.govmdpi.comnih.govsemanticscholar.org A primary mechanism of antifungal action for many compounds is the inhibition of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle. nih.gov Inhibition of SDH can lead to an accumulation of reactive oxygen species (ROS), causing cellular damage and apoptosis. nih.gov For example, the nicotinohydrazide derivative J15 has been shown to exert its fungicidal action by inhibiting SDH. nih.gov

Another well-established antifungal target is CYP51, or sterol 14α-demethylase. nih.govnih.govresearchgate.netresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and function. nih.gov Azole antifungals are a major class of drugs that target CYP51. nih.govresearchgate.net

The table below details potential antifungal mechanisms for nicotinic acid derivatives.

| Fungal Target | Mechanism of Inhibition | Potential Consequence | Reference |

| Succinate Dehydrogenase (SDH) | Competitive or non-competitive inhibition of enzyme activity. | Disruption of cellular respiration, ROS accumulation, cell death. | nih.gov |

| Cytochrome P450 51 (CYP51) | Inhibition of ergosterol biosynthesis. | Disruption of fungal cell membrane integrity and function. | nih.govnih.govresearchgate.netresearchgate.net |

Antioxidant Mechanisms (if observed in derivatives)

Derivatives of nicotinic acid have been explored for their antioxidant potential. researchgate.netnih.govresearchgate.net The antioxidant activity of these compounds can be attributed to several mechanisms. They may act as free radical scavengers, directly neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.commdpi.com This can be evaluated through assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. mdpi.commdpi.com

Additionally, some derivatives may exert their antioxidant effects indirectly by modulating the expression and activity of endogenous antioxidant enzymes. mdpi.com Furthermore, the core nicotinic acid structure is a precursor to NAD+ and NADPH, which are essential cofactors for many enzymatic reactions, including those involved in cellular redox homeostasis. nih.govnih.gov

The table below outlines potential antioxidant mechanisms for derivatives of nicotinic acid.

| Antioxidant Mechanism | Description | Reference |

| Free Radical Scavenging | Direct interaction with and neutralization of free radicals like ROS and RNS. | mdpi.commdpi.com |

| Modulation of Endogenous Antioxidant Enzymes | Upregulation of the expression or activity of enzymes such as superoxide (B77818) dismutase (SOD). | nih.govmdpi.com |

| Role as a Precursor to NAD(P)H | Contribution to the cellular pool of NAD+ and NADPH, which are crucial for redox balance. | nih.govnih.gov |

Anti-inflammatory Mechanistic Pathways (e.g., prostaglandin (B15479496) modulation, interleukin/TNF inhibition)

Nicotinic acid and its derivatives have demonstrated notable anti-inflammatory properties, which are believed to be mediated through several pathways. A key mechanism involves the modulation of pro-inflammatory prostaglandins. Nicotinic acid itself is known to induce the release of prostaglandin D2 (PGD2), which can have both pro- and anti-inflammatory effects depending on the context. This effect is mediated through the activation of the G protein-coupled receptor 109A (GPR109A). While PGD2 is associated with the flushing response, it can also mediate the resolution of inflammation. Studies on other nicotinic acid derivatives suggest that they may also influence the prostaglandin pathway, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin synthesis.

Furthermore, nicotinic acid has been shown to reduce the secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL), such as IL-6. In human monocytes, nicotinic acid treatment led to a significant reduction in TNF-α and IL-6 secretion upon activation by lipopolysaccharide. This inhibition of inflammatory mediators is a crucial aspect of its anti-inflammatory effects. The anti-inflammatory actions of nicotinic acid in monocytes are mediated by the GPR109A receptor and appear to be independent of the prostaglandin pathways responsible for the flushing effect. It is plausible that this compound shares these mechanisms of action, though this would require experimental verification.

Table 1: Effects of Nicotinic Acid on Pro-inflammatory Mediators

| Mediator | Cell Type | Effect of Nicotinic Acid | Reference |

|---|---|---|---|

| TNF-α | Human Monocytes | ↓ 49.2% | |

| IL-6 | Human Monocytes | ↓ 56.2% | |

| Prostaglandin D2 | Human Macrophages | ↑ Secretion |

Anticancer Mechanistic Investigations (e.g., specific molecular targets, pathway disruption)

The potential for nicotinic acid derivatives in cancer therapy has been an area of active investigation. While specific studies on this compound are lacking, research on related compounds has identified several potential anticancer mechanisms.

One of the key molecular targets identified for some nicotinic acid derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a critical mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can thus be an effective anticancer strategy. For instance, a novel nicotinic acid-based compound, designated as 5c in one study, demonstrated potent VEGFR-2 inhibition with an IC50 value of 0.068 μM. This compound also led to a reduction in both total and phosphorylated VEGFR-2 levels and induced apoptosis in cancer cells.

Another potential pathway that could be targeted by nicotinic acid derivatives is the NAD (Nicotinamide Adenine Dinucleotide) salvage pathway. Cancer cells have a high metabolic rate and an increased demand for NAD. Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD salvage pathway. Some nicotinic acid analogs have been investigated as inhibitors of NAPRT (Nicotinic acid phosphoribosyltransferase), another enzyme in the NAD synthesis pathway, which could sensitize cancer cells to NAMPT inhibitors.

Furthermore, a structurally related compound, 2-hydroxy-N-phenylnicotinamide, synthesized from 2-hydroxynicotinic acid, has shown cytotoxic activity against P388 Murine Leukemia cells, with an IC50 value of 85 μg/mL, suggesting that even relatively simple derivatives of nicotinic acid can possess anticancer properties.

Table 2: Potential Anticancer Molecular Targets of Nicotinic Acid Derivatives

| Molecular Target | Function | Relevance to Cancer | Reference |

|---|---|---|---|

| VEGFR-2 | Receptor tyrosine kinase | Angiogenesis, tumor growth | |

| NAPRT | Enzyme in NAD synthesis | Cancer cell metabolism and survival |

Structure-Activity Relationships (SAR) for the Hydroxymethylphenyl Substitution

The biological activity of nicotinic acid derivatives can be significantly influenced by the nature and position of substituents on the core structure. The following sections discuss the potential impact of the 3-(hydroxymethyl)phenyl group on the biological activity of this compound based on general principles of medicinal chemistry and studies on related classes of compounds.

Impact of Phenyl Ring Substitution Pattern on Biological Activity

The substitution pattern on a phenyl ring can dramatically alter the pharmacological profile of a molecule. In the context of 2-phenylnicotinic acid derivatives, the position of substituents on the phenyl ring can affect how the molecule binds to its biological target. For instance, studies on other classes of compounds with phenyl ring substitutions have shown that the placement of electron-donating or electron-withdrawing groups can modulate activity.

Contribution of the Hydroxymethyl Group to Ligand Efficacy or Selectivity

The hydroxymethyl group (-CH2OH) is a relatively small, polar functional group that can significantly impact a molecule's properties. The introduction of a hydroxymethyl group can increase water solubility, which can be beneficial for drug delivery. From a pharmacodynamic perspective, the hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a target protein.

The presence of a hydroxymethyl group can lead to more active compounds compared to the parent drug. For example, in a study of dihydroresveratrol (B186802) glucosides, the hydroxymethylated compound was found to be a potent inhibitor of melanogenesis, while the analog without the hydroxymethyl group stimulated melanogenesis. This highlights the critical role a single hydroxymethyl group can play in determining the biological activity of a molecule.

In the case of this compound, the hydroxymethyl group could contribute to its biological activity in several ways:

Enhanced Binding: The hydroxyl group could form a hydrogen bond with the target protein, thereby increasing the binding affinity and potency of the compound.

Improved Selectivity: The specific orientation of the hydroxymethyl group might allow for selective binding to a particular receptor subtype or enzyme isoform.

Metabolic Stability: The hydroxymethyl group could influence the metabolic profile of the compound, potentially leading to a longer duration of action.

Further experimental studies are necessary to elucidate the precise contribution of the hydroxymethyl group to the efficacy and selectivity of this compound.

Emerging Research Directions and Future Perspectives for 2 3 Hydroxymethyl Phenyl Nicotinic Acid

Advanced Rational Design and Optimization Strategies for Analogues

The rational design of analogues of 2-(3-(Hydroxymethyl)phenyl)nicotinic acid is a critical step in transforming a lead compound into a potential therapeutic candidate. Modern drug design leverages a deep understanding of molecular interactions to enhance potency, selectivity, and pharmacokinetic properties.

One of the foremost strategies is structure-based drug design (SBDD) . Should a biological target of this compound be identified and its three-dimensional structure elucidated, SBDD would enable the precise design of analogues that optimize interactions within the target's binding site. This approach was successfully used in the development of antagonists for nicotinic acetylcholine (B1216132) receptors (nAChRs), where a known agonist was rationally modified to incorporate a phenyl ring, leading to a novel antagonist with high selectivity for the α3β4 nAChR subtype. nih.govnih.gov This methodology could be applied to modify the phenyl or nicotinic acid rings of the title compound to achieve enhanced binding affinity and selectivity for a given target.

In the absence of a high-resolution target structure, ligand-based drug design (LBDD) becomes paramount. This involves building pharmacophore models based on the structural features of this compound and other known active molecules. By identifying the key chemical features essential for biological activity—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—researchers can design novel analogues with a higher probability of success.

A powerful tool in analogue optimization is bioisosteric replacement , which involves substituting a functional group in the lead molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or metabolic profile. researchgate.net For instance, the carboxylic acid of the nicotinic acid moiety could be replaced with bioisosteres like a tetrazole, or the hydroxymethyl group on the phenyl ring could be altered. Such strategies have been effectively employed in modifying nicotinic acid derivatives to create ligands with high affinity for central nicotinic cholinergic receptors. nih.govresearchgate.net A two-step strategy involving azo-incorporating and bioisosteric replacement has also been used to develop novel nicotinamide (B372718) derivatives. acs.orgnih.gov These approaches can modulate the compound's absorption, distribution, metabolism, and excretion (ADME) properties while retaining or enhancing its desired biological effect.

Development of Novel Synthetic Methodologies for Analogues

The ability to synthesize a diverse library of analogues is fundamental to any drug discovery program. For a molecule like this compound, modern synthetic organic chemistry offers powerful tools to efficiently create structural variations.

Cross-coupling reactions , particularly the Suzuki coupling, are highly effective for constructing the biaryl core of 2-phenylnicotinic acid derivatives. nih.govnih.gov This palladium-catalyzed reaction allows for the versatile connection of a phenyl ring (derived from a boronic acid) to a functionalized pyridine (B92270) ring (containing a halide). This methodology would enable the rapid synthesis of analogues with various substituents on either aromatic ring, allowing for a systematic exploration of the structure-activity relationship (SAR).

Furthermore, innovative cyclization methods can be employed to construct the core heterocyclic system or its analogues. For example, a regioselective synthesis of thioflavones and their pyridyl analogs has been developed via the 6-endo cyclization of precursors derived from 2-mercaptonicotinic acid. koreascience.kr Adapting such strategies could lead to novel heterocyclic scaffolds that mimic the spatial arrangement of this compound but possess different electronic and solubility properties.

To accelerate the discovery process, researchers are increasingly turning to high-throughput synthesis and purification techniques. These automated platforms can generate large libraries of related compounds, which can then be screened for biological activity. This approach, combined with the aforementioned synthetic strategies, would significantly expand the chemical space explored around the this compound scaffold.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering the potential to drastically reduce timelines and costs. accscience.comnovartis.com For a compound like this compound, AI/ML can be applied at multiple stages of the discovery pipeline.

Predictive Modeling: Machine learning algorithms can be trained on large datasets of chemical structures and their associated biological activities to predict the properties of novel, unsynthesized compounds. nih.govnih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the potency of new analogues of this compound against a specific target. researchgate.net Similarly, ML models can predict crucial ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing researchers to prioritize the synthesis of compounds with a higher likelihood of success. nih.gov Advanced models like graph neural networks are particularly adept at learning from the complex topology of molecules to make these predictions. astrazeneca.com

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties. nih.gov By providing the model with a desired activity profile and structural constraints based on the this compound scaffold, these algorithms can generate novel chemical entities that have never been synthesized before but are predicted to be highly active and possess favorable drug-like properties.

Virtual Screening: AI can be used to screen vast virtual libraries containing millions or even billions of compounds to identify those that are most likely to bind to a specific biological target. nih.gov This process is far faster and more cost-effective than traditional high-throughput screening of physical compounds. By using the structure of this compound as a starting point, virtual screening can identify diverse yet related compounds for further investigation.

Exploration of Untapped Biological Targets and Pathways

While nicotinic acid and its derivatives are well-known for their effects on lipid metabolism and as ligands for nicotinic acetylcholine receptors, there is significant potential for this compound and its analogues to interact with other, less-explored biological targets. nih.govmdpi.com Academic research is well-positioned to uncover these novel mechanisms of action.

One promising area is the modulation of cellular metabolism through enzymes involved in NAD+ biosynthesis. The enzyme nicotinamide phosphoribosyltransferase (NAMPT) is a key player in the NAD+ salvage pathway. nih.gov Another enzyme, nicotinic acid phosphoribosyltransferase (NAPRT), is the rate-limiting enzyme in the Preiss-Handler pathway, which synthesizes NAD+ from nicotinic acid. mdpi.com High NAPRT expression has been linked to resistance to NAMPT inhibitors in certain cancers. mdpi.com Designing analogues of this compound that could selectively inhibit NAPRT may offer a new strategy to sensitize cancer cells to other therapies. mdpi.com

Another avenue for exploration is the compound's potential effects on signaling pathways related to vasodilation and antioxidation. Studies on other thionicotinic acid derivatives have shown that they can induce vasorelaxation through mechanisms partially mediated by nitric oxide (NO) and prostacyclin. mdpi.comnih.gov These compounds also exhibited antioxidant properties. mdpi.comnih.gov Investigating whether this compound or its analogues can modulate these pathways could open up new therapeutic possibilities in cardiovascular disease.

Translational Research Perspectives beyond Excluded Categories (focus on academic discovery)

From an academic discovery perspective, the translational potential of this compound lies in the early-stage, hypothesis-driven research that precedes clinical development. The goal is to build a comprehensive biological and chemical understanding of the compound and its analogues, thereby creating a strong foundation for future therapeutic applications.

A key academic pursuit would be the elucidation of the compound's precise mechanism of action on novel targets. This involves a combination of computational predictions, in vitro biochemical and cell-based assays, and target validation studies. For example, after using AI to predict an interaction with an enzyme like NAPRT, academic labs could perform enzymatic assays and cellular thermal shift assays (CETSA) to confirm direct target engagement. mdpi.com

Further academic research could focus on developing a deeper understanding of the structure-activity relationships for newly identified biological activities. By synthesizing a focused library of analogues based on rational design principles and testing them in relevant biological assays, a detailed map of how structural modifications influence activity can be created. nih.gov

Finally, academic researchers can explore the effects of lead analogues in preclinical, disease-relevant models. For instance, if an analogue shows potent antioxidant and NO-modulating activity in vitro, its efficacy could be tested in cell culture or animal models of endothelial dysfunction. This type of fundamental, discovery-oriented research is crucial for validating new therapeutic concepts and providing the compelling data necessary to attract further investment and partnership for later-stage development.

Q & A

Q. What are the recommended synthetic routes for 2-(3-(Hydroxymethyl)phenyl)nicotinic acid, and how can purity be optimized?

- Methodological Answer : A multi-step synthesis involving Suzuki-Miyaura coupling between 3-(hydroxymethyl)phenylboronic acid and a halogenated nicotinic acid precursor is commonly used for analogous aryl-nicotinic acid derivatives . Post-synthesis, purity optimization requires:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to isolate isomers and byproducts .

- Recrystallization : Ethanol/water mixtures (7:3 v/v) improve crystallinity while preserving hydroxymethyl group integrity .

Monitor reaction progress via TLC (silica gel, UV visualization) and confirm final structure via -NMR (e.g., hydroxymethyl proton at δ 4.5–5.0 ppm) .

Q. How should researchers handle stability challenges during storage of this compound?

- Methodological Answer : The compound’s hydroxymethyl group is prone to oxidation. Recommended protocols:

- Storage : Under inert gas (N/Ar) at −20°C in amber glass vials to prevent photodegradation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) and monitor via LC-MS for oxidation products (e.g., carboxylic acid derivatives) .

- Additives : Include 0.1% w/v ascorbic acid as an antioxidant in aqueous solutions .

Q. What safety protocols are critical when working with this compound?

- Methodological Answer : Refer to safety data for structurally similar nicotinic acid derivatives (e.g., 5-(3-Carboxyphenyl)nicotinic acid) :

- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats. Avoid latex gloves due to permeability risks .

- Ventilation : Use fume hoods for weighing and synthesis steps to mitigate inhalation risks .

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or pH-dependent ionization. To address this:

- Solvent Screening : Test solubility in DMSO, methanol, and phosphate buffers (pH 2–9) using UV-Vis spectroscopy (λ~260 nm) .

- Particle Size Analysis : Use dynamic light scattering (DLS) to correlate solubility with particle size distribution .

- Thermodynamic Modeling : Apply Hansen solubility parameters to predict solvent compatibility .

Q. What strategies are effective for studying the compound’s reactivity in biological systems?

- Methodological Answer : Focus on its potential as a enzyme inhibitor or pro-drug candidate:

- Enzyme Assays : Test inhibition of cyclooxygenase (COX) or dehydrogenase enzymes using fluorogenic substrates (e.g., resorufin-based probes) .

- Metabolite Tracking : Incubate with liver microsomes and analyze via high-resolution MS to identify hydroxylation or glucuronidation products .

- Computational Docking : Use AutoDock Vina to predict binding modes with target proteins, leveraging the hydroxymethyl group’s H-bonding capacity .

Q. How can environmental fate studies be designed given the lack of ecotoxicity data?

- Methodological Answer : Extrapolate from structurally related compounds (e.g., 5-(3-Carboxyphenyl)nicotinic acid ):

- Biodegradation : Use OECD 301D closed bottle tests with activated sludge to assess aerobic degradation .

- Soil Mobility : Conduct column leaching experiments with -labeled compound and analyze via scintillation counting .

- Algal Toxicity : Perform 72-h growth inhibition tests on Raphidocelis subcapitata (EC endpoint) .

Data Gaps and Research Opportunities

- Ecological Impact : No data on bioaccumulation or chronic toxicity; recommend full PBT/vPvB assessment .

- Surface Chemistry : Study adsorption on indoor surfaces (e.g., glass, polymers) using QCM-D to model environmental persistence .

- Isomeric Purity : Develop chiral HPLC methods to resolve stereoisomers arising from the hydroxymethyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.